molecular formula C5H4F2N2 B2470700 2,4-Difluoro-5-methylpyrimidine CAS No. 96548-89-9

2,4-Difluoro-5-methylpyrimidine

Cat. No.: B2470700
CAS No.: 96548-89-9
M. Wt: 130.098
InChI Key: NIAMELKDNLLWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H4F2N2. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

The role of 2,4-Difluoro-5-methylpyrimidine in biochemical reactions is not well-documented in the literature. Pyrimidine derivatives are known to participate in a variety of biochemical reactions, often acting as key components in biological molecules like nucleotides. The interactions of this compound with enzymes, proteins, and other biomolecules would depend on its specific chemical structure and properties .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on other pyrimidine derivatives suggest that dosage can significantly impact their effects, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives are often involved in nucleotide metabolism, interacting with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its chemical properties, as well as the presence of specific transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound would be determined by its chemical properties and any targeting signals or post-translational modifications it may possess . This information is not currently available in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-methylpyrimidine with fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent product yield. The choice of fluorinating agents and reaction conditions is optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for synthesizing a wide range of bioactive molecules and materials .

Properties

IUPAC Name

2,4-difluoro-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAMELKDNLLWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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